BenchChemオンラインストアへようこそ!

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Medicinal Chemistry Building Block Procurement Structural Differentiation

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine (CAS 1554428‑14‑6) is an N2‑methylated pyrano[4,3‑c]pyrazol‑3‑yl‑methanamine that belongs to the substituted 2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazole class. The compound is recognized in PubChem (IUPAC: (2‑methyl‑6,7‑dihydro‑4H‑pyrano[4,3‑c]pyrazol‑3‑yl)methanamine) and is available from multiple specialty chemical suppliers globally.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1554428-14-6
Cat. No. B1446736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
CAS1554428-14-6
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C(=C2COCCC2=N1)CN
InChIInChI=1S/C8H13N3O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5,9H2,1H3
InChIKeyFAPWQUFZZGJCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine (CAS 1554428-14-6)


(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine (CAS 1554428‑14‑6) is an N2‑methylated pyrano[4,3‑c]pyrazol‑3‑yl‑methanamine that belongs to the substituted 2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazole class . The compound is recognized in PubChem (IUPAC: (2‑methyl‑6,7‑dihydro‑4H‑pyrano[4,3‑c]pyrazol‑3‑yl)methanamine) and is available from multiple specialty chemical suppliers globally [1]. Its fused bicyclic core couples a saturated pyran oxygen with a pyrazole amine, a scaffold that has been claimed in patents for anti‑inflammatory activity [2]. The free base has formula C₈H₁₃N₃O and molecular weight 167.21 g mol⁻¹, which distinguishes it from the unsubstituted parent and from simple pyrazole‑methanamines lacking the tetrahydropyran ring .

Why Generic Substitution of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine Poses Risk


Within the pyrano[4,3‑c]pyrazole family, simple interchange of N‑methyl regioisomers, homologs, or de‑methyl analogues is not equivalent because each modification perturbs three key procurement‑relevant properties: (i) hydrogen‑bond donor/acceptor topology and pKa shift that alter reactivity in downstream coupling chemistry, (ii) lipophilicity and metabolic stability, which become critical when the building block is intended for CNS‑oriented medicinal chemistry campaigns [1], and (iii) practical supply‑chain attributes such as purity, storage requirements, and availability. The quantitative comparisons that follow demonstrate that CAS 1554428‑14‑6 occupies a specific position in the chemical space that cannot be filled by the closest generic alternatives.

Quantitative Differentiation Evidence for (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine


Molecular Weight and Formula Differentiate the N2‑Methyl Target from the Unsubstituted Parent

The target compound (C₈H₁₃N₃O, MW 167.21) carries an N2‑methyl group that the unsubstituted parent (1,4,6,7‑tetrahydropyrano[4,3‑c]pyrazol‑3‑yl)methanamine (C₇H₁₁N₃O, CAS 933722‑15‑7, MW 153.18) lacks . The additional CH₂ unit (+14.03 g mol⁻¹, +9.2% mass increase) alters both the hydrogen‑bond donor count and the calculated lipophilicity, which in turn shifts the compound’s chromatographic retention and partitioning behaviour relative to the NH‑bearing scaffold .

Medicinal Chemistry Building Block Procurement Structural Differentiation

Purity Ceiling and Batch Consistency Across Commercial Suppliers

The purity specification for CAS 1554428‑14‑6 varies across reputable suppliers: Leyan offers 98%, Chemscene ≥98%, while Fluorochem lists 95.0% . The 3 percentage‑point purity differential (95.0% vs 98.0%) translates to a maximum impurity burden difference of up to 5.0% vs 2.0%, which can be meaningful when the compound serves as a late‑stage intermediate or requires high analytical sensitivity .

Quality Control Supplier Comparison Purity Specification

Storage Condition Advantage Relative to the Unsubstituted Pyrano[4,3‑c]pyrazole Methanamine

The target compound is stable when stored sealed at 2‑8°C under dry conditions . In contrast, the unsubstituted parent (2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazol‑3‑yl)methanamine (CAS 933722‑15‑7) requires −20°C freezer storage under an inert atmosphere . This 22‑28°C difference in recommended storage temperature represents a tangible logistical advantage for laboratories that lack abundant −20°C capacity or that ship the compound internationally without dry‑ice packaging.

Stability Logistics Storage Compliance

N2‑ vs N1‑Methyl Regioisomerism: Divergent Hydrogen‑Bond Topology and Coupling Reactivity

The target compound bears the methyl group on the N2 position of the pyrazole, whereas the N1‑methyl regioisomer (1‑methyl‑1,4,6,7‑tetrahydropyrano[4,3‑c]pyrazol‑3‑yl)methanamine exists chiefly as the hydrochloride salt (CAS 2309465‑60‑7) . N1‑methylation places the lipophilic substituent adjacent to the tetrahydropyran oxygen, altering the local electrostatic environment and reducing the basicity of the methanamine nitrogen through proximity effects. These differences manifest in distinct NMR chemical shifts, chromatographic retention times, and reactivity profiles in reductive amination and amide‑coupling reactions, meaning the two regioisomers are not interchangeable in parallel library synthesis without re‑optimisation.

Regiochemistry Medicinal Chemistry Parallel Synthesis

Class‑Level Anti‑Inflammatory Patent Protection Confirms Scaffold Value Beyond Simple Pyrazole Methanamines

The 2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazole scaffold—of which CAS 1554428‑14‑6 is an N2‑methyl methanamine derivative—is explicitly claimed in US4178379A for anti‑inflammatory compositions and methods [1]. The patent demonstrates that substituted tetrahydropyrano[4,3‑c]pyrazoles exhibit activity in the carrageenan‑induced rat paw edema model at oral doses of 10‑100 mg kg⁻¹ [2]. Simple pyrazole methanamines lacking the fused tetrahydropyran ring are not covered by this patent family, indicating that the bicyclic oxygen‑containing scaffold is structurally required for the claimed biological activity. While no data exist for the specific N2‑methyl methanamine derivative, the class‑level validation elevates this building block above analogous monocyclic pyrazole methanamines for anti‑inflammatory drug discovery programmes.

Inflammation Patent Landscape Scaffold Validation

Pricing and Commercial Availability Fingerprint Distinguishes the Target from Its Ethyl Homolog

The N2‑ethyl homolog (2‑ethyl‑2,4,6,7‑tetrahydropyrano[4,3‑c]pyrazol‑3‑yl)methanamine (CAS 1783697‑40‑4, C₉H₁₅N₃O, MW 181.23) is listed by fewer suppliers and often requires custom synthesis, whereas the N2‑methyl target is stocked by multiple vendors (Fluorochem, Leyan, Chemscene) with published list prices . Chemscene quotes USD 899 for 1 g of the N2‑methyl compound ; the N2‑ethyl analog is typically quoted on a per‑inquiry basis only, suggesting higher cost and longer lead times . This availability differential is decisive for budget‑constrained academic laboratories and for industrial programmes that require rapid resupply.

Procurement Cost Analysis Supply Chain

High-Value Application Scenarios for (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine


Medicinal Chemistry Lead Optimisation for Anti‑Inflammatory Programmes

The fused tetrahydropyrano[4,3‑c]pyrazole scaffold is patented for anti‑inflammatory use (US4178379A), and CAS 1554428‑14‑6 provides the N2‑methyl methanamine handle for rapid amide coupling or reductive amination to explore SAR around the amine vector . The 98% purity grades from Leyan and Chemscene support late‑stage library synthesis without introducing confounding impurities .

CNS‑Targeted Probe Synthesis Requiring Balanced Lipophilicity

The N2‑methyl substitution alongside the tetrahydropyran oxygen delivers a balanced lipophilicity and hydrogen‑bonding profile suitable for CNS receptor targeting . The stable storage at 2‑8°C simplifies laboratory handling during multi‑step CNS probe synthesis compared to analogues requiring −20°C .

Regiochemistry‑Controlled Parallel Library Synthesis

When parallel libraries require the N2‑methyl regioisomer for correct hydrogen‑bond orientation toward a binding pocket, CAS 1554428‑14‑6 provides the authentic regioisomer as a free base, avoiding the additional steps and yield losses associated with free‑basing the N1‑methyl hydrochloride salt .

Budget‑Constrained Academic Research Requiring Rapid Resupply

Multiple stocked vendors with published pricing (USD 899/1 g from Chemscene) make the N2‑methyl compound a more accessible choice than the N2‑ethyl homolog or custom‑synthesis‑only analogues, enabling iterative SAR cycles without supply‑chain interruptions .

Quote Request

Request a Quote for (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.